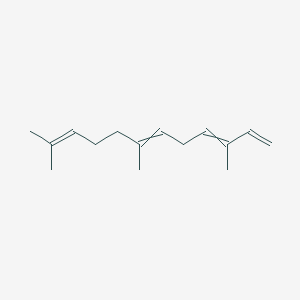
4,4,5,5-テトラメチル-2-(ナフタレン-1-イル)-1,3,2-ジオキサボロラン
概要
説明
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane (TMDNB) is an organic compound that has been used in a variety of scientific research applications. It is a member of the boron-containing heterocyclic family of compounds and has been studied for its potential use in various biochemical and physiological processes.
科学的研究の応用
有機合成中間体
この化合物は、有機合成における汎用性の高い中間体として役立ちます。そのボレート基とスルホンアミド基により、求核反応とアミド化反応が可能になり、複雑な有機分子の合成における重要な構成要素となります。 特に、精密さと反応性が重要な、薬理学的に活性な化合物の構築に役立ちます .
結晶学的調査
この化合物の構造は、NMR、IR、MS、単結晶X線回折などの手法を用いて特徴付けられています。 これらの研究は、分子の立体配座の詳細を理解するために不可欠であり、特定の生物活性を持つ薬剤を設計するために重要です .
密度汎関数理論(DFT)解析
この化合物に関するDFT研究は、分子静電ポテンシャルとフロンティア分子軌道を分析することにより、その物理的および化学的特性を明確にするのに役立ちます。 この理論的アプローチは、さまざまな化学環境における化合物の反応性と安定性を予測するために不可欠です .
創薬
ナフタレン-1-ボロン酸ピナコールエステルは、酵素阻害剤またはリガンドとして創薬に使用されています。 抗癌剤の合成や微生物感染症の治療における役割は、医薬品化学における重要性を示しています .
蛍光プローブ
この化合物は、蛍光プローブとして作用する能力により、生物学的研究において貴重です。 過酸化水素、糖、銅およびフッ化物イオン、カテコールアミンなどの物質を識別できます。これらは、さまざまな生化学経路において重要です .
刺激応答性薬物担体
この化合物は、pH、グルコース、ATPなどの微小環境の変化に反応する生体適合性と応答性の性質により、刺激応答性薬物担体の構築に使用されます。 これらの担体は、インスリンや遺伝子などの薬物を制御された方法で送達し、治療効果を高めることができます .
Safety and Hazards
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of an organoboron species, which can form a new carbon-carbon bond with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
Given its potential use in organic synthesis, it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Pharmacokinetics
As a boronic ester, it may be subject to hydrolysis in vivo to form the corresponding boronic acid . The bioavailability of this compound would depend on factors such as its absorption and distribution characteristics, metabolic stability, and rate of excretion .
Result of Action
As a boronic ester, it could potentially be involved in the formation of new carbon-carbon bonds in organic molecules, potentially leading to the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the stability of boronic esters, as they can undergo hydrolysis under acidic or basic conditions . Additionally, the presence of diols, which can form reversible covalent bonds with boronic acids and their esters, can also influence the compound’s action .
生化学分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of boronic ester bonds. These bonds are essential in the construction of stimulus-responsive drug carriers and enzyme inhibitors. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that inhibit their activity. Additionally, it can bind to proteins and other biomolecules, altering their function and stability .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects through several mechanisms. It forms reversible covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can also bind to specific DNA sequences, influencing gene expression. Additionally, it interacts with cellular membranes, affecting their fluidity and permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration. At high doses, it can be toxic, leading to adverse effects such as organ damage and systemic toxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the levels of key metabolites, such as glucose and ATP, by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound can also affect the distribution of other molecules by altering the activity of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-naphthalen-1-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRAXGAXSNSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375052 | |
| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68716-52-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



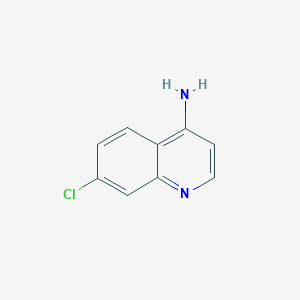

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)


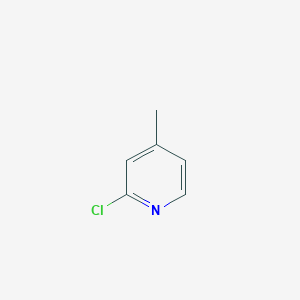
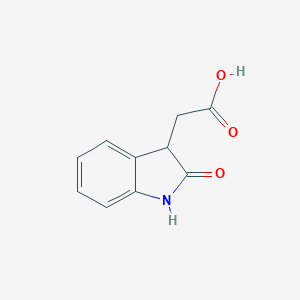
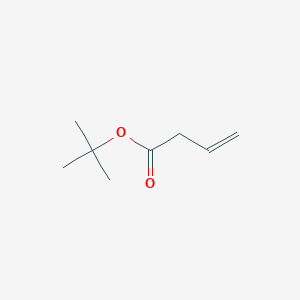
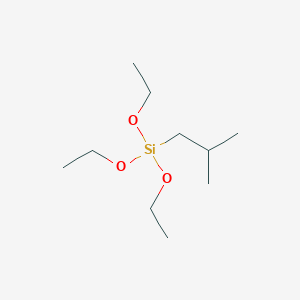
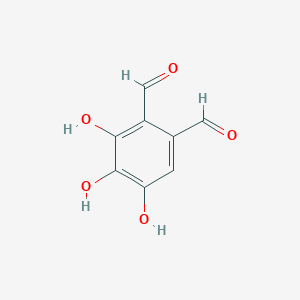
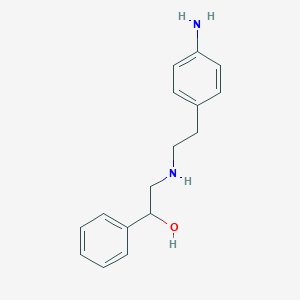
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

